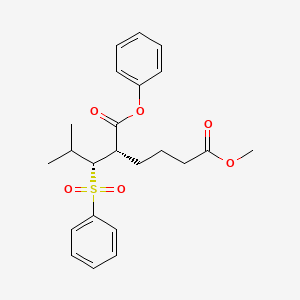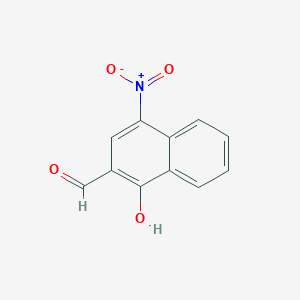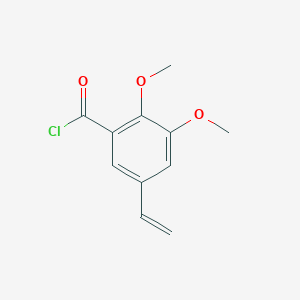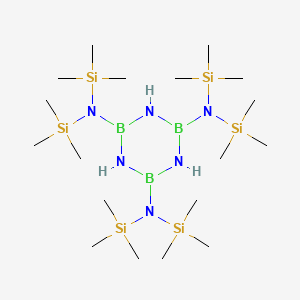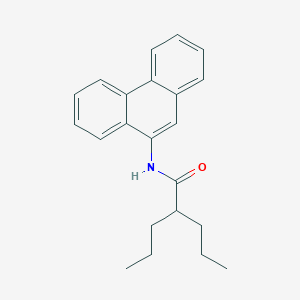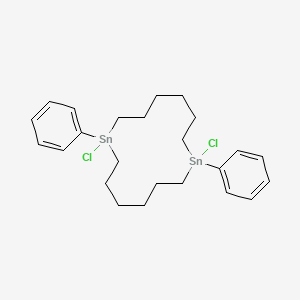![molecular formula C69H104O3 B14314077 1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene CAS No. 114177-38-7](/img/structure/B14314077.png)
1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene is a complex organic compound characterized by its multiple docosahexaene chains This compound is notable for its unique structure, which includes three docosahexaene units connected via a propan-2-yl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene typically involves the following steps:
Preparation of Docosahexaene Units: The docosahexaene units are synthesized through a series of reactions involving the elongation and desaturation of shorter fatty acid chains.
Formation of Propan-2-yl Linkage: The docosahexaene units are then linked to a propan-2-yl group through etherification reactions. This step requires the use of strong bases and appropriate solvents to facilitate the formation of the ether bonds.
Final Assembly: The final step involves the coupling of the two docosahexaene units to form the complete compound. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the production of high-purity compounds.
化学反応の分析
Types of Reactions
1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene undergoes various chemical reactions, including:
Oxidation: The multiple double bonds in the docosahexaene chains make the compound susceptible to oxidation. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a metal catalyst such as palladium or platinum.
Substitution: The ether linkages in the compound can undergo substitution reactions, where the ether oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of polyunsaturated fatty acids.
Biology: Investigated for its potential role in cell membrane structure and function.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene involves its interaction with cellular membranes and enzymes. The compound’s multiple double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its antioxidant properties enable it to scavenge free radicals, reducing oxidative stress in cells.
類似化合物との比較
Similar Compounds
Docosahexaenoic Acid (DHA): A polyunsaturated fatty acid with similar structural features but lacking the propan-2-yl linkage.
Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with fewer double bonds compared to docosahexaenoic acid.
Uniqueness
1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene is unique due to its complex structure, which includes multiple docosahexaene units linked via a propan-2-yl group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
114177-38-7 |
|---|---|
分子式 |
C69H104O3 |
分子量 |
981.6 g/mol |
IUPAC名 |
1-[2,3-bis(docosa-1,3,5,7,9,11-hexaenoxy)propoxy]docosa-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C69H104O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70-67-69(72-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-71-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h31-66,69H,4-30,67-68H2,1-3H3 |
InChIキー |
BBNYMFSTKFDOPL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC=CC=CC=CC=CC=CC=COCC(COC=CC=CC=CC=CC=CC=CCCCCCCCCCC)OC=CC=CC=CC=CC=CC=CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
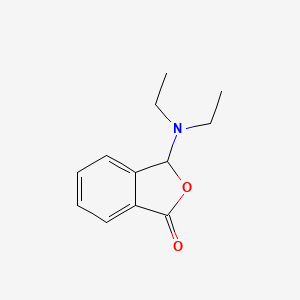
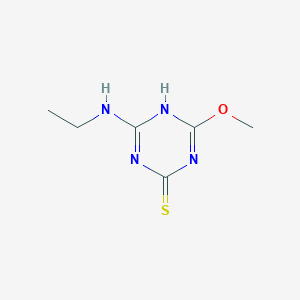
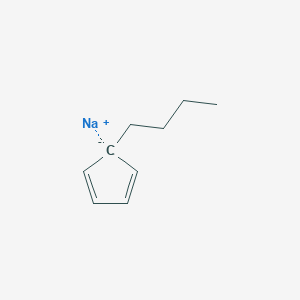
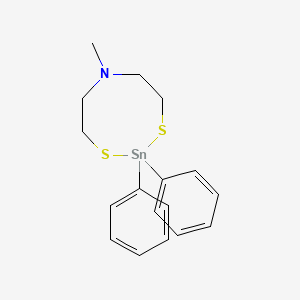
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

